3,5-bis((E)-2-fluorobenzylidene)piperidin-4-one hydrochloride, often referred to as EF24, is a synthetic analog of curcumin. It belongs to the class of diphenyldihaloketones and is a known inhibitor of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. EF24 has been extensively studied for its potential therapeutic benefits in various disease models, including cancer, inflammation, and viral infections.
(3E,5E)-3,5-bis[(2-fluorophenyl)methylidene]piperidin-4-one; hydrochloride is a chemical compound that falls under the category of organic compounds. It is characterized by the presence of a piperidine ring and multiple aromatic substituents. The compound is classified as a ketone due to the presence of a carbonyl group (C=O) within its structure. Its hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
The compound can be classified based on its source and structure:
According to the International Union of Pure and Applied Chemistry (IUPAC), compounds are classified based on their structural features and functional groups, which helps in understanding their chemical behavior and potential applications .
The synthesis of (3E,5E)-3,5-bis[(2-fluorophenyl)methylidene]piperidin-4-one; hydrochloride typically involves several steps:
The molecular structure of (3E,5E)-3,5-bis[(2-fluorophenyl)methylidene]piperidin-4-one; hydrochloride can be represented as follows:
The compound can participate in various chemical reactions:
The mechanism of action for compounds like (3E,5E)-3,5-bis[(2-fluorophenyl)methylidene]piperidin-4-one; hydrochloride often relates to their biological activity:
Relevant analyses include melting point determination and solubility tests in various solvents.
The compound has several scientific uses:
BAPs are systematically classified based on aryl ring substitution patterns, which dictate their pharmacological behavior. The prototypical structure features a non-aromatized piperidinone core with exocyclic enone systems, creating a cross-conjugated dienone arrangement. This electron-deficient system readily undergoes Michael additions with biological nucleophiles, contributing to mechanism-based activity [1] [9]. The compound (3E,5E)-3,5-bis[(2-fluorophenyl)methylidene]piperidin-4-one hydrochloride (EF24-HCl) belongs to the ortho-fluorinated symmetric BAP subclass, where both aryl rings contain fluorine at the 2-position. X-ray crystallography of analogous compounds reveals that ortho-fluorine induces torsional angles of 15-25° between the aryl rings and the central plane, reducing overall planarity while maintaining conjugation [4] [10]. This subtle distortion enhances selectivity for certain biological targets by modulating steric fit.
Table 1: Structural Classification and Biological Activities of Key BAP Derivatives
Aryl Substituent Pattern | Representative Compound | Primary Biological Activity | Potency (IC₅₀ Range) | Key Structural Features |
---|---|---|---|---|
2-Fluorophenyl (symmetric) | EF24 hydrochloride | Anticancer (pancreatic) | 1.5-5 µM | Ortho-F distortion, high electrophilicity |
3-Fluoro-4-methoxyphenyl | BAP-1c | Anticancer | 0.8-3 µM | Balanced lipophilicity (logP ~3.2) |
3,4-Difluorophenyl | BAP-1e | Anticancer/anti-inflammatory | 0.5-2 µM | Enhanced electron deficiency |
4-Trifluoromethylphenyl | BAP-1j | DUB inhibition | 0.3-1 µM | High lipophilicity (logP ~4.1) |
3-Pyridyl/CF₃ (asymmetric) | 4k | Anti-arthritic (NF-κB inhibition) | 50-100 nM | Hydrogen bonding capability |
The pharmacological profile of BAPs varies dramatically with substitution:
The strategic incorporation of fluorine atoms, particularly at ortho-positions, profoundly influences the bioactivity of BAPs through multiple mechanisms:
Electronic and Steric Effects: Ortho-fluorine induces a 20-30° torsional angle between the aryl ring and the enone system, reducing π-conjugation while creating a distinctive steric profile. This twist enhances target selectivity by preventing planar DNA intercalation and favoring protein surface interactions. The strong C-F dipole (1.41 D) also stabilizes binding pockets through dipole-dipole interactions and orthogonal multipolar contacts [8].
Hydrogen Bonding Capability: Unlike trifluoromethyl groups, the CF₂H moiety (in reduced analogs) acts as a moderate hydrogen bond donor (A = 0.10), comparable to thiophenol (A = 0.12). This allows isosteric replacement of hydroxyl or thiol groups while improving metabolic stability. For EF24-HCl, the difluorinated enone system exhibits hydrogen bond acidity parameters (A) of 0.07-0.12, facilitating unique biomolecular interactions [8].
Lipophilicity and Membrane Permeability: Ortho-fluorination increases logP by 0.3-0.5 units compared to non-fluorinated analogs, enhancing membrane penetration. Crucially, fluorinated BAPs maintain 10-20% higher permeability in Caco-2 assays than their chlorinated counterparts, supporting improved cellular uptake [2] [8].
Table 2: Impact of Fluorine Substitution on BAP Properties and Activity
Structural Modification | logP Change | H-Bond Acidity (A) | Cellular Uptake Increase | Biological Effect |
---|---|---|---|---|
Phenyl → 2-Fluorophenyl | +0.38 | +0.05 | 1.7-fold | Enhanced STAT3 inhibition (IC₅₀ 3.2→1.7 µM) |
4-Fluorophenyl → 3,4-Difluorophenyl | +0.42 | +0.03 | 2.1-fold | Improved anti-migratory activity (60→28% inhibition) |
Hydroxyl → CF₂H (reduced analog) | +1.2 | -0.22 (donor loss) | 3.3-fold | Increased metabolic stability (t₁/₂ 1.2→4.7 h) |
N-H → N-Acryloyl (fluorinated BAP) | +0.85 | -0.08 | 1.9-fold | Covalent DUB inhibition (IC₅₀ 0.3 µM) |
Fluorine-specific biochemical interactions include:
The medicinal evolution of piperidone scaffolds spans natural product discovery to rational drug design:
Natural Product Foundations (Pre-1980): Piperidine alkaloids like piperine (from Piper nigrum) established the pharmacological relevance of the piperidone core, demonstrating antioxidant, anti-inflammatory, and anticancer properties. Structural simplification efforts focused on retaining the 4-piperidone moiety while improving synthetic accessibility [6] [9].
First-Generation Synthetic Derivatives (1980-2000): The discovery of the antipsychotic haloperidol (1958) validated piperidine as a privileged scaffold in CNS drugs. Parallel development of 4-piperidone anticonvulsants (e.g., 4-chlorobenzylglutarimide) exploited the ring's conformational flexibility for target engagement. Key synthetic breakthroughs included acid-catalyzed Knoevenagel condensations enabling efficient bis-arylidene formation [9].
Modern Fluorinated BAPs (2000-Present): EF24 [(3E,5E)-3,5-bis(2-fluorobenzylidene)piperidin-4-one] emerged in 2003 as a curcumin analog with superior potency and stability. Its hydrochloride salt improved crystallinity and bioavailability. Recent innovations include:
Table 3: Evolution of Key Piperidone-Based Pharmacophores
Era | Key Compounds | Therapeutic Application | Synthetic Advance | Limitations |
---|---|---|---|---|
Natural products (pre-1980) | Piperine, Evodiamine | Antioxidant, anticancer | Isolation from botanicals | Low potency (IC₅₀ >100 µM), poor bioavailability |
Early synthetic (1980-2000) | Haloperidol, 4-Chlorobenzylglutarimide | Antipsychotic, anticonvulsant | Mannich reactions, reductive amination | Off-target effects, metabolic instability |
First-gen BAPs (2000-2010) | EF24, EF24 derivatives | Anticancer (pancreatic) | Knoevenagel condensation | Moderate selectivity (STAT3 vs. NF-κB) |
Modern fluorinated BAPs (2010-present) | EF24-HCl, Asymmetric BAPs (4k), N-Acryloyl BAPs | Targeted cancer therapy, anti-arthritis | Catalytic asymmetric hydrogenation, late-stage difluoromethylation | Synthetic complexity, scale-up challenges |
EF24-HCl represents a paradigm shift toward fluorinated, salt-stabilized BAPs. Its development leveraged structure-activity relationship (SAR) studies showing 2-fluorobenzylidene substitution boosts cytotoxic potency 8-fold over non-fluorinated analogs in pancreatic cancer models (PANC-1 cells). Contemporary research focuses on in vivo delivery strategies, including nanoparticle encapsulation to address solubility limitations [1] [2] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7